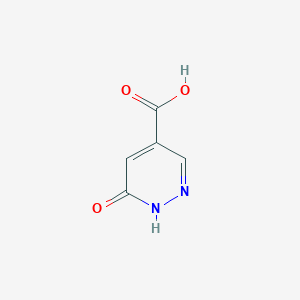

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMIHCDKMNXTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495120 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867130-58-3 | |

| Record name | 1,6-Dihydro-6-oxo-4-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867130-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Cyclization and Oxidation Approaches

- A common synthetic strategy involves starting from substituted hydrazines or pyridazine precursors, followed by selective oxidation to introduce the 6-oxo group and carboxylation at position 4.

- For example, related pyridazine derivatives have been synthesized by oxidation of tetrahydropyridazine intermediates using copper(II) acetate in the presence of sodium carbonate and pyridine as a base and solvent, respectively. The reaction is typically conducted in toluene at elevated temperatures (~100 °C) for extended periods (e.g., 16 hours) under inert atmosphere to prevent side reactions.

- After reaction completion, insoluble solids are filtered off, and the filtrate is concentrated to isolate the target compound as a solid with yields reported around 70-75%.

Hydrothermal Synthesis

- Hydrothermal methods have been reported for closely related compounds such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which shares structural similarity with the target compound.

- This method involves reacting substituted pyridine derivatives (e.g., 2-chloro-5-trifluoromethylpyridine) in sealed autoclaves with water at elevated temperatures (100–180 °C) for 24–72 hours.

- The product crystallizes directly from the reaction mixture as white crystalline solids, offering a straightforward and scalable approach.

Comparative Data Table of Preparation Conditions for Related Pyridazine Derivatives

Detailed Research Findings and Analysis

Reaction Mechanisms and Catalysis

- The copper(II) acetate-mediated oxidation likely proceeds via single-electron transfer mechanisms facilitating dehydrogenation of tetrahydropyridazine intermediates to the dihydro form with a keto group at position 6.

- Sodium carbonate acts as a base to neutralize acidic byproducts and maintain reaction pH, while pyridine serves both as a solvent and ligand to stabilize copper species.

- Hydrothermal synthesis benefits from high temperature and pressure to promote ring closure and oxidation without the need for additional catalysts.

Purification and Characterization

- Post-reaction, the target compound is isolated by filtration to remove insoluble impurities, followed by concentration under reduced pressure.

- Crystallization from suitable solvents (e.g., water or organic solvents) yields pure crystalline solids.

- Characterization typically involves mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to confirm the keto and carboxylic acid functionalities.

Yield Optimization Strategies

- Reaction time and temperature are critical parameters; prolonged heating at 100 °C for 16 hours is optimal for copper-mediated oxidation.

- In hydrothermal methods, temperature control between 100 and 180 °C and reaction duration from 24 to 72 hours influence crystal quality and yield.

- Use of inert atmosphere prevents oxidative degradation or side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Copper-Mediated Oxidation Method | Hydrothermal Method | Microbial Hydroxylation Method |

|---|---|---|---|

| Starting Material | Tetrahydropyridazine derivative | Substituted pyridine | Pyridine-2-carboxylic acid |

| Catalyst/Reagent | Cu(OAc)2, Na2CO3, pyridine | None (water as solvent) | Alcaligenes faecalis culture |

| Solvent | Toluene | Water | Aqueous culture medium |

| Temperature (°C) | 100 | 100–180 | 30–37 (biological) |

| Reaction Time (hours) | 16 | 24–72 | Variable |

| Yield (%) | ~73 | Not specified | Preparative scale |

| Atmosphere | Inert | Sealed autoclave | Aerobic |

| Product Form | Off-white solid | White crystalline solid | Isolated hydroxylated product |

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of 6-hydroxy-1,6-dihydropyridazine-4-carboxylic acid

Biologische Aktivität

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 154.13 g/mol. Its structure features a pyridazine ring with a keto group at the 6-position and a carboxylic acid group at the 4-position, which are critical for its biological activity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, including J774A.1 and THP-1 cells, through modulation of the NF-κB/MAPK signaling pathway. The compound showed an IC50 value of 0.22 μM for IL-6 inhibition, highlighting its potency in inflammatory conditions .

2. Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, although comprehensive data are still needed to fully elucidate its spectrum of activity .

3. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated in vitro. It demonstrated significant radical scavenging activity against DPPH radicals, indicating its potential role in mitigating oxidative stress-related diseases .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The compound's carbonyl and carboxylic groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting various biochemical pathways involved in inflammation and oxidative stress .

Case Study: Anti-inflammatory Effects

In a recent study focusing on acute lung injury (ALI) and sepsis models, a derivative of 6-oxo-1,6-dihydropyridazine was synthesized and tested for anti-inflammatory properties. The compound effectively reduced inflammatory markers and provided protection against ALI in vivo . This highlights the therapeutic potential of this compound in treating severe inflammatory conditions.

Case Study: Antimicrobial Efficacy

Another study explored the antimicrobial effects of various derivatives of 6-oxo-1,6-dihydropyridazine against resistant bacterial strains. The results indicated promising activity that warrants further investigation into structure-activity relationships (SAR) for optimizing efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can examine their structures and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Pyrimidine ring | Different core structure affects reactivity |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Pyridine ring | Variation in functional group positions |

| 5-Methylpyridazine-3-carboxylic acid | Pyridazine structure | Distinct biological profile |

The unique combination of functional groups in 6-oxo-1,6-dihydropyridazine distinguishes it from these compounds, particularly regarding its anti-inflammatory and antioxidant activities.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Modulation

Recent studies have investigated the synthesis of pyridazinone derivatives, including 6-oxo-1,6-dihydropyridazine-4-carboxylic acid, as potential ligands for cannabinoid receptors. Specifically, derivatives that exhibit high affinity for the CB2 receptor have been developed. For instance, one compound demonstrated a Ki value of 2.0 nM for CB2R, indicating strong binding affinity. This suggests that modifications to the carboxamide moiety can enhance selectivity and efficacy as CB2 receptor inverse agonists .

Table 1: Summary of CB2R Affinities of Pyridazinone Derivatives

| Compound ID | Structure | Ki (nM) | Selectivity (KiCB1/KiCB2) |

|---|---|---|---|

| 9 | - | 2.0 | >2000 |

| 2 | - | 240 | Moderate |

| 5 | - | 4.7 | High |

Antitubercular Activity

Another significant application of this compound is in the development of antitubercular agents. Research has shown that heating this compound with phosphorus oxychloride leads to the synthesis of new analogues that exhibit promising antitubercular activity. The structure-activity relationship (SAR) studies indicate that these compounds may possess novel mechanisms of action distinct from existing tuberculosis treatments .

Table 2: Antitubercular Activity of New Analogues Derived from this compound

| Compound ID | Mechanism of Action | Activity Level |

|---|---|---|

| 1 | DNA Damage Induction | Moderate |

| 2 | Cell Wall Disruption | High |

| 3 | Unknown | Low |

Synthesis and Stability

The synthesis of this compound has been explored through various methods, including hydrothermal reactions which yield stable crystals suitable for long-term storage. The preparation methods emphasize environmental friendliness by utilizing water as a solvent and achieving high yields above 80% .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Weight : 156.10 g/mol (calculated).

- Purity : Typically available at 95% purity in commercial settings .

- Synthetic Utility : Used as a precursor for chlorinated intermediates (e.g., 6-chloropyridazine-4-carbonyl chloride) and amide derivatives via reactions with POCl₃ and aniline .

Comparison with Similar Compounds

The structural and functional uniqueness of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid is best contextualized against related pyridazine and pyrimidine derivatives. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of Pyridazine/Pyrimidine Derivatives

Key Observations:

Positional Isomerism :

- The relocation of the carboxylic acid group from C4 (in 867130-58-3) to C3 (in 1442437-21-9) significantly alters polarity and solubility. The C3-carboxylic acid derivative (1442437-21-9) may exhibit lower membrane permeability due to increased hydrogen-bonding capacity .

Core Heterocycle Differences: Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (two non-adjacent nitrogen atoms): Pyridazine derivatives like 867130-58-3 exhibit distinct electronic properties, influencing reactivity in substitution reactions. Pyrimidine analogs (e.g., butyl ester in ) are often more lipophilic, favoring blood-brain barrier penetration .

Esterification: Butyl esterification () masks the carboxylic acid’s polarity, improving bioavailability but requiring enzymatic cleavage for activation.

Biological Activity: While this compound itself lacks reported IC₅₀ values, its derivatives (e.g., compound 63 in ) show promise in antitubercular screens.

Q & A

Basic: What safety protocols are critical when handling 6-oxo-1,6-dihydropyridazine-4-carboxylic acid in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Based on GHS classifications, the compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

- Documentation: Maintain SDS on-site (Section 16 of SDS provides full H-statements) and train personnel on emergency procedures .

Basic: How can researchers structurally characterize this compound?

Methodological Answer:

- Analytical Techniques:

- Crystallography: X-ray diffraction can resolve tautomeric forms (e.g., keto-enol equilibrium) .

Advanced: How does the compound’s stability impact experimental design under varying pH or temperature conditions?

Methodological Answer:

- Stability Assessment:

- Storage Conditions: The compound is stable at room temperature in dry, dark environments. Avoid moisture and strong oxidizers to prevent decomposition .

- pH Sensitivity: Test solubility and stability in buffered solutions (pH 2–12). Carboxylic acid groups may protonate/deprotonate, altering reactivity .

- Thermal Analysis: Conduct TGA/DSC to identify decomposition thresholds (>200°C inferred from analogs) .

Advanced: How to resolve contradictions in purity assessments of commercially sourced batches?

Methodological Answer:

- Purity Verification:

- Challenge: Suppliers like Sigma-Aldrich may lack analytical data, necessitating in-house validation .

Advanced: What strategies are recommended for toxicological studies given limited existing data?

Methodological Answer:

- Preliminary Screening:

- In Vitro Models: Use cell lines (e.g., HepG2, HEK293) to assess cytotoxicity (MTT assay) and IC₅₀ values.

- Ames Test: Evaluate mutagenicity due to aromatic/heterocyclic motifs .

- In Vivo Protocols: Dose rodents orally (LD₅₀ estimation per OECD 423 guidelines) and monitor organ-specific toxicity (histopathology) .

Basic: What are optimal storage conditions to maintain compound integrity?

Methodological Answer:

- Storage Guidelines:

Advanced: How to design synthetic routes for derivatives while minimizing side reactions?

Methodological Answer:

- Functionalization Strategies:

- Byproduct Analysis: Employ TLC and GC-MS to track intermediates and side products.

Basic: Which analytical techniques are most reliable for quantifying the compound in biological matrices?

Methodological Answer:

- Quantification Workflow:

- Sample Preparation: Protein precipitation (acetonitrile) or solid-phase extraction for plasma/tissue homogenates.

- Detection Methods:

- HPLC-UV: LOD ~0.1 µg/mL with C18 columns.

- LC-MS/MS: MRM transitions for m/z 156→138 (quantifier) and 156→110 (qualifier) enhance specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.